molecular formula C14H14Cl3NO B2586076 {[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride CAS No. 289717-38-0

{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride

Cat. No. B2586076
CAS RN: 289717-38-0
M. Wt: 318.62
InChI Key: KFOCSUIATIEYDA-UHFFFAOYSA-N
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Description

“{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride” is a chemical compound with the molecular weight of 318.63 . It’s a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is “1-(2-(3,4-dichlorophenoxy)phenyl)-N-methylmethanamine hydrochloride” and its InChI code is "1S/C14H13Cl2NO.ClH/c1-17-9-10-4-2-3-5-14(10)18-11-6-7-12(15)13(16)8-11;/h2-8,17H,9H2,1H3;1H" .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Corrosion Inhibition

A study investigated the corrosion inhibition performance of four synthesized amine derivative compounds, including derivatives related to the "{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride" structure, on mild steel in HCl medium. The research demonstrated that the presence of these compounds on the mild steel surface forms a protective film, significantly enhancing corrosion resistance. Density functional theory and molecular dynamics simulation further supported these findings, elucidating the adsorption mechanism of these molecules on the mild steel surface (Boughoues et al., 2020).

Antimicrobial Activity

Novel quinazolinone derivatives were synthesized, including compounds structurally related to "{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride." These derivatives underwent evaluation for antimicrobial activity, showcasing promising results against various microorganisms. This study highlights the potential of such derivatives in developing new antimicrobial agents (Habib et al., 2013).

Metal Ion Affinities and Fluorescence Properties

Research into the structures, metal ion affinities, and fluorescence properties of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine has provided insights into the binding properties of these compounds with metal ions like Zn(2+) and Cu(2+). Enhanced solubility in organic and aqueous solvents enabled detailed investigations, revealing significant shifts in fluorescence emission upon metal ion binding, which could be of interest in sensor development and bioimaging applications (Liang et al., 2009).

Antineoplastic Agents

The synthesis and biological evaluation of a derivative, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, and its derived amino acid amides, demonstrated significant anticancer activity against a panel of human cancer cell lines. This research underscores the therapeutic potential of amine derivatives in cancer treatment (Pettit et al., 2003).

Fungicidal Activities

A study focused on the synthesis of amide derivatives from a base structure similar to "{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride" showed moderate fungicidal activities. This highlights the utility of such compounds in agricultural applications to protect crops from fungal infections (Xiao, 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[2-(3,4-dichlorophenoxy)phenyl]-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO.ClH/c1-17-9-10-4-2-3-5-14(10)18-11-6-7-12(15)13(16)8-11;/h2-8,17H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOCSUIATIEYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride

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